3-(Naphthalen-1-yl)butanoic acid

Beschreibung

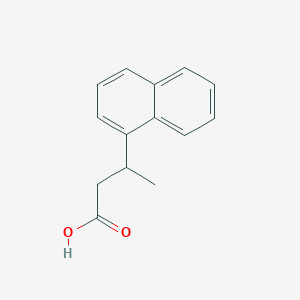

3-(Naphthalen-1-yl)butanoic acid is a carboxylic acid derivative featuring a naphthalene ring substituted at the 1-position and linked to a four-carbon chain.

Eigenschaften

Molekularformel |

C14H14O2 |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

3-naphthalen-1-ylbutanoic acid |

InChI |

InChI=1S/C14H14O2/c1-10(9-14(15)16)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) |

InChI-Schlüssel |

RTYRKKRZQSSAQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(=O)O)C1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)butanoic acid typically involves the Friedel-Crafts acylation of naphthalene with butanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+Butanoic acid derivativeAlCl33-(Naphthalen-1-yl)butanoic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthalen-1-yl ketones or carboxylic acids.

Reduction: Naphthalen-1-yl alcohols.

Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Naphthalen-1-yl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with biological membranes or proteins, affecting their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Chain Length and Substituent Effects

| Compound | Chain Length | Key Substituent | Notable Properties |

|---|---|---|---|

| 3-(Naphthalen-1-yl)butanoic acid | C4 | None | Baseline hydrophobicity |

| 3-Naphthalen-1-ylpropanoic acid | C3 | None | Higher polarity |

| 3-(Naphthalen-1-ylthio)propanoic acid | C3 | Thioether (-S-) | Enhanced acidity/reactivity |

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- 3-(Naphthalen-2-yl)butanoic acid (CAS 33417-02-6): Substitution at the 2-position of naphthalene introduces distinct steric and electronic effects.

- 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid (CAS 6317-48-2): Partial saturation of the naphthalene ring (tetrahydronaphthalene) reduces aromaticity, which may enhance conformational flexibility and bioavailability .

Table 2: Positional and Saturation Effects

| Compound | Naphthalene Substitution | Saturation | Potential Advantage |

|---|---|---|---|

| This compound | 1-position | Fully aromatic | High aromatic interaction potential |

| 3-(Naphthalen-2-yl)butanoic acid | 2-position | Fully aromatic | Reduced steric hindrance |

| 4-(6-Methoxy-tetrahydronaphthalen-1-yl)butanoic acid | 1-position (saturated) | Partially saturated | Improved solubility |

Functional Group Modifications: Amino and Protected Amino Derivatives

- (S)-3-Amino-4-(1-naphthyl)butanoic acid hydrochloride (CAS 331846-99-2): The addition of an amino group introduces a basic site, enabling salt formation (e.g., hydrochloride) and enhancing water solubility. This modification is critical for pharmacokinetics in drug candidates .

- (R)-3-(Boc-amino)-4-(naphthalen-1-yl)butanoic acid (ChemSpider ID 5384482): The tert-butoxycarbonyl (Boc) protecting group stabilizes the amino moiety during synthetic processes, a common strategy in peptide synthesis .

Table 3: Amino-Functionalized Derivatives

| Compound | Functional Group | Key Application |

|---|---|---|

| (S)-3-Amino-4-(1-naphthyl)butanoic acid HCl | Amino (-NH2) | Improved solubility for drug delivery |

| (R)-3-(Boc-amino)-4-(naphthalen-1-yl)butanoic acid | Protected amino (Boc) | Synthetic intermediate in peptide chemistry |

Pharmacological Activity Comparisons

- 3-(Benzotriazol-1-yl)butanoic acid: This structurally related compound exhibits strong anti-inflammatory and choleretic activity. Substituents on the aromatic ring (e.g., trifluoromethyl groups) enhance activity, while methoxy groups reduce it, highlighting the importance of electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.